1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound exhibits significant biological activities, particularly in medicinal chemistry, where it serves as a scaffold for developing various pharmaceutical agents. The molecular formula for this compound is , and it is classified as a heterocyclic compound due to its nitrogen-containing ring structure.
The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories for specific applications in drug discovery and development. It is identified by its CAS number 2400-95-5, which allows for precise tracking in chemical databases.
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is classified under:
The synthesis of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors.
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring the reactions and confirming the structure of intermediates and final products.
The molecular structure of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione features:
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can participate in various chemical reactions typical of quinazoline derivatives:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. For instance, reactions involving electrophiles may require acidic or basic conditions depending on the substrate's nature.
The mechanism of action for compounds like 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that modifications on the quinazoline ring can significantly affect biological activity, indicating a structure-activity relationship that guides further drug design.
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has significant potential in:
This compound exemplifies the ongoing research into heterocyclic compounds that offer promising avenues for therapeutic intervention across various medical fields.
Quinazoline-2,4(1H,3H)-dione represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidinedione system. This core has evolved significantly since its first synthesis in 1869, with over 200 natural alkaloids and numerous synthetic derivatives demonstrating broad bioactivities [5] [7]. By 2023, publications on quinazoline-based therapeutics had increased exponentially, reflecting intense research interest (see Table 1). The scaffold's versatility stems from its capacity for hydrogen bonding via carbonyl/NH groups and its planar structure enabling deep target engagement. Clinically, quinazoline derivatives form the basis of FDA-approved drugs including EGFR inhibitors (erlotinib, gefitinib), VEGFR-2 inhibitors (cediranib), and α-adrenergic blockers (prazosin) [1] [5]. Their pharmacological profiles span anticancer, antimicrobial, antiviral, and central nervous system applications, with multitarget inhibition emerging as a key strategy to overcome drug resistance [1] [10].
Table 1: Key Milestones in Quinazoline-2,4(1H,3H)-dione Drug Discovery
Year | Development | Therapeutic Area |
---|---|---|
1990 | First report of Ca²⁺-independent PDE inhibition | Inflammation/Depression |
2003 | Fluoroquinolone-like gyrase inhibitors identified | Antibacterial |
2018 | PARP-1/2 inhibitors with in vivo antitumor efficacy | Anticancer |
2022 | Metal-chelating anti-HCV derivatives (EC₅₀ = 2.0 μM) | Antiviral |
2023 | Dual VEGFR-2/c-Met TKIs (IC₅₀ = 48-83 nM) | Anticancer/antiangiogenic |
The structural optimization of quinazoline-2,4(1H,3H)-diones follows defined pharmacophoric principles. The unsubstituted parent compound permits selective modifications at N1, N3, C6, or through spiro/fused systems [5]. N1-alkylation enhances membrane permeability, while N3-aryl groups enable π-stacking interactions in hydrophobic binding pockets. The evolution toward 1-(4-chlorobenzyl)-3-(2-fluorophenyl) substitution integrates three strategic elements:
Table 2: Bioactivity Trends in Quinazoline Substitution Patterns
N1 Substituent | N3 Substituent | Key Bioactivity (IC₅₀/EC₅₀) | Target |
---|---|---|---|
Methyl | Phenyl | >10 μM | VEGFR-2/c-Met |
4-Fluorobenzyl | 2-Chlorophenyl | VEGFR-2: 210 nM; c-Met: 190 nM | Kinases |
4-Chlorobenzyl | 2-Fluorophenyl | VEGFR-2: 89 nM; c-Met: 52 nM | Kinases |
3-Bromobenzyl | 3-Fluorophenyl | PARP-1: 14 nM | DNA repair enzymes |
Unsubstituted | 2-Aminopyrimidinyl | Anti-HCV EC₅₀: 10.2 μM | NS5B polymerase |
Halogen atoms (F, Cl) are indispensable for enhancing the drug-like properties and target affinity of quinazoline-2,4(1H,3H)-diones. In 1-(4-chlorobenzyl)-3-(2-fluorophenyl) derivatives, halogens contribute through three distinct mechanisms:
Lipophilicity and Absorption: Chlorine (Clog P +0.7) and fluorine (Clog P +0.14) strategically increase molecular hydrophobicity, improving membrane permeation. 4-Chlorobenzyl raises log P by ~1.2 units versus benzyl, enhancing cellular uptake in colorectal cancer (HCT-116) and hepatic (HepG2) cell lines [1] [10].
Halogen Bonding: Chlorine's σ-hole (electropositive region) acts as halogen bond donor to carbonyl oxygens in kinase hinge regions (e.g., VEGFR-2's Glu885). Fluorine engages in orthogonal interactions with protonated lysines (e.g., c-Met's Lys1110), with 2-fluorophenyl showing superior affinity versus 3- or 4-isomers [1] [8].
Metabolic Stabilization: Fluorine blocks para-hydroxylation on phenyl rings, while chlorine reduces N-dealkylation rates. Dual halogenation extends plasma half-lives 3-fold versus non-halogenated analogs in microsomal stability assays [3] [6].
Table 3: Halogen Effects on Physicochemical and Target Binding Properties
Parameter | Chlorine Contribution | Fluorine Contribution |
---|---|---|
Lipophilicity (Δlog P) | +0.71 (4-Cl-benzyl) | +0.14 (2-F-phenyl) |
Halogen Bond Strength | -5.2 kcal/mol (to carbonyl O) | -1.8 kcal/mol (to Lys NH₃⁺) |
Metabolic Stability | t₁/₂ increase: 180% (vs. des-chloro) | t₁/₂ increase: 140% (vs. des-fluoro) |
Enzyme Inhibition | VEGFR-2 Kᵢ: 4-Cl > 4-F > H (8-fold difference) | c-Met Kᵢ: 2-F > 3-F > 4-F (3-fold difference) |
Enzymatic halogenation strategies using engineered tryptophan halogenases (e.g., PyrH Q160N mutant) enable regioselective chlorination of quinazoline precursors at gram scale, achieving >90% efficiency for C7-chlorinated intermediates that can be elaborated to the target compound [6] [8]. Molecular modeling confirms that the 1-(4-chlorobenzyl)-3-(2-fluorophenyl) configuration optimally positions halogens for simultaneous engagement with VEGFR-2's hydrophobic pocket and c-Met's adenine-binding region, explaining its superior kinase inhibition profile [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1